![molecular formula C11H14O5 B2643363 Methyl 2,4,5-trimethoxybenzoate CAS No. 20029-76-9](/img/structure/B2643363.png)
Methyl 2,4,5-trimethoxybenzoate
Overview
Description
Methyl 2,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C11H14O5 . It is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants .
Synthesis Analysis
Methyl 2,4,5-trimethoxybenzoate can be synthesized through various methods. For instance, one method involves the nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline and aryl amine . Another method involves the alkylation of the appropriate secondary amines with 4-chlorobutyl 3,4,5-trimethoxybenzoate .Molecular Structure Analysis
The molecular structure of Methyl 2,4,5-trimethoxybenzoate has been determined by X-ray single crystal diffraction . The three-dimensional crystal packing structures of the compound are consolidated by a combination of van der Waals forces and weak directional hydrogen bonds .Physical And Chemical Properties Analysis
Methyl 2,4,5-trimethoxybenzoate has a molecular weight of 226.22600 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved sources .Scientific Research Applications
- Researchers have synthesized basic esters of 3,4,5-trimethoxybenzoic acid and evaluated their antihypertensive effects . One of these compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propylethylenediamine, exhibited hypotensive activity in intravenously administered hypertensive dogs.
- Most of the synthesized compounds demonstrated some degree of local anesthetic activity . This finding suggests potential applications in pain management or surgical procedures.
- Methyl 2-nitro-3,4,5-trimethoxybenzoate serves as an intermediate in the preparation of 2-nitro-3,4,5-trimethoxybenzoic acid . This compound may find use in organic synthesis or drug development.
- Researchers have studied the interaction between Methyl 2,4,5-trimethoxybenzoate and lipidic components of cell membranes .
- Crystal structures of Methyl 3,4,5-trimethoxybenzoate have been determined using X-ray single crystal diffraction .
Antihypertensive Activity
Local Anesthetic Properties
Synthesis of 2-Nitro-3,4,5-trimethoxybenzoic Acid
Interaction with Lipid Membranes
Crystal Structure Determination
Potential Reserpine Analogs
Safety and Hazards
While specific safety and hazard information for Methyl 2,4,5-trimethoxybenzoate is not available, it is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment should be used and adequate ventilation should be ensured .
properties
IUPAC Name |
methyl 2,4,5-trimethoxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-8-6-10(15-3)9(14-2)5-7(8)11(12)16-4/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQYUDLPVJWPLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4,5-trimethoxybenzoate |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.